molecular formula C6H14OS B6155364 3-(propan-2-yloxy)propane-1-thiol CAS No. 1510466-72-4

3-(propan-2-yloxy)propane-1-thiol

Cat. No.: B6155364
CAS No.: 1510466-72-4
M. Wt: 134.2
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Description

3-(Propan-2-yloxy)propane-1-thiol (CAS: Not explicitly provided) is an organosulfur compound with the molecular formula $ C6H{14}OS $. Its structure comprises a propane backbone modified with a thiol (-SH) group at position 1 and an isopropyl ether (propan-2-yloxy) group at position 3 (Fig. 1). The thiol group confers nucleophilic and metal-binding properties, while the isopropyl ether substituent introduces steric bulk and hydrophobicity.

Properties

CAS No.

1510466-72-4

Molecular Formula

C6H14OS

Molecular Weight

134.2

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 3-(propan-2-yloxy)propane-1-thiol typically involves the reaction of an alkyl halide with a sulfur nucleophile. One common method is the nucleophilic substitution reaction where an alkyl halide reacts with a hydrosulfide anion (HS-) to form the thiol compound . This reaction often requires an excess of the nucleophile to prevent the formation of by-products. Another method involves the use of thiourea as the nucleophile, which undergoes hydrolysis to yield the desired thiol compound .

Chemical Reactions Analysis

3-(Propan-2-yloxy)propane-1-thiol undergoes various chemical reactions, including:

Scientific Research Applications

3-(Propan-2-yloxy)propane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(propan-2-yloxy)propane-1-thiol involves its ability to form disulfide bonds through oxidation. This interconversion between thiols and disulfides is essential in many biological processes, such as protein folding and cellular protection against oxidative stress . The thiol group can also act as a nucleophile, participating in various chemical reactions that modify molecular structures.

Comparison with Similar Compounds

3-(Methoxyamino)propane-1-thiol

Structure: $ \text{SH-CH}2\text{-CH}2\text{-CH}2\text{-NH-OCH}3 $ Synthesis: Prepared via reductive amination of 3-mercaptopropanal O-methyl oxime using NaCNBH$_3$ in ethanol, followed by purification via silica gel chromatography . Properties: The methoxyamino group introduces polarity, enhancing solubility in polar solvents (e.g., ethanol, water). The compound’s nucleophilicity is moderated by the electron-donating methoxy group, making it less reactive than unmodified thiols. Applications: Used as a building block in multivalent glycoconjugate synthesis .

3-(Biphenyl-4-yl)propane-1-thiol (BP3)

Structure: $ \text{SH-CH}2\text{-CH}2\text{-CH}2\text{-C}6H4\text{-C}6H_5 $ Synthesis: Not detailed in the provided evidence, but BP3 is listed as a precursor for carbon nanomembranes (CNMs) . Properties: The biphenyl group increases molecular rigidity and hydrophobicity, reducing solubility in aqueous media. The extended aromatic system enhances π-π interactions, making BP3 suitable for self-assembly on surfaces. Applications: Functionalizes graphene and carbon nanomaterials for electronic devices .

Naphthalene-2-thiol (NPTH)

Structure: $ \text{SH-C}{10}\text{H}7 $ (naphthalene backbone) Properties: The fused aromatic rings confer high thermal stability and strong adsorption on metal surfaces. NPTH is less sterically hindered than propane-1-thiol derivatives, enabling dense monolayer formation. Applications: Used in carbon nanomembrane fabrication alongside BP3 .

Table 1: Comparative Properties of this compound and Analogues

Compound Molecular Weight (g/mol) Substituent Solubility Key Applications Reference
This compound 148.24 Propan-2-yloxy Organic solvents Hypothesized: Surface coatings
3-(Methoxyamino)propane-1-thiol 122.19 Methoxyamino Polar solvents Glycoconjugate synthesis
3-(Biphenyl-4-yl)propane-1-thiol 244.34 Biphenyl-4-yl Low aqueous solubility Carbon nanomembranes
Naphthalene-2-thiol 160.23 Naphthalene Organic solvents Carbon nanomembranes

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